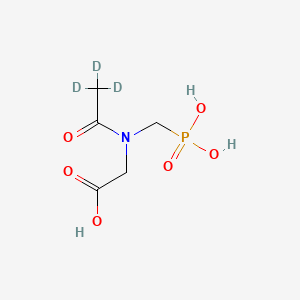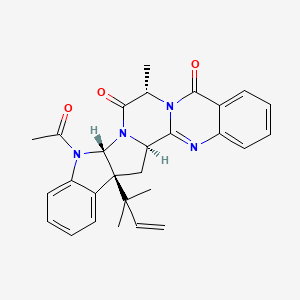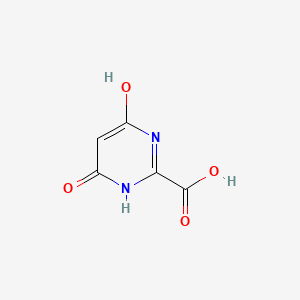
(4-Isobutylphenyl)plumbanetriyl Triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Isobutylphenyl)plumbanetriyl Triacetate is a chemical compound with the molecular formula C16H22O6Pb and a molecular weight of 517.54. It is used primarily in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of (4-Isobutylphenyl)plumbanetriyl Triacetate involves the reaction of lead acetate with (4-Isobutylphenyl)acetic acid in the presence of acetic anhydride. The reaction is typically carried out in a solvent such as chloroform, with pyridine acting as a catalyst. The reaction conditions include a temperature of around 40°C and a reaction time of approximately one hour .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for potential scaling up. The key steps involve ensuring the purity of the starting materials and maintaining precise reaction conditions to achieve a high yield.
Chemical Reactions Analysis
(4-Isobutylphenyl)plumbanetriyl Triacetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various lead-containing products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield lead dioxide, while reduction with sodium borohydride could produce lead metal.
Scientific Research Applications
(4-Isobutylphenyl)plumbanetriyl Triacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of labeled compounds for medical imaging and diagnostics.
Mechanism of Action
The mechanism by which (4-Isobutylphenyl)plumbanetriyl Triacetate exerts its effects is primarily through its interaction with biological molecules. The lead center can form coordination complexes with proteins and enzymes, altering their structure and function. This interaction can inhibit or enhance the activity of specific enzymes, depending on the nature of the coordination complex formed.
Comparison with Similar Compounds
(4-Isobutylphenyl)plumbanetriyl Triacetate can be compared with other lead-containing compounds, such as:
Lead Acetate: A simpler lead compound used in various chemical reactions and industrial processes.
Lead Oxide: Commonly used in the production of glass and ceramics.
Lead Nitrate: Used in the manufacture of other lead compounds and as a heat stabilizer in nylon and polyesters.
The uniqueness of this compound lies in its specific structure, which allows it to form unique coordination complexes with biological molecules, making it particularly useful in biochemical research .
Properties
CAS No. |
74610-74-5 |
|---|---|
Molecular Formula |
C16H23O6Pb-3 |
Molecular Weight |
518.554 |
IUPAC Name |
lead;5-(2-methylpropyl)cyclohexa-1,2,4-triene;triacetate |
InChI |
InChI=1S/C10H14.3C2H4O2.Pb/c1-9(2)8-10-6-4-3-5-7-10;3*1-2(3)4;/h4-6,9H,7-8H2,1-2H3;3*1H3,(H,3,4);/p-3 |
InChI Key |
ANSJUSPNALDCDZ-UHFFFAOYSA-K |
SMILES |
CC(C)CC1=CC=C=CC1.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb] |
Synonyms |
Tris(acetyloxy)[4-(2-methylpropyl)phenyl]-plumbane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


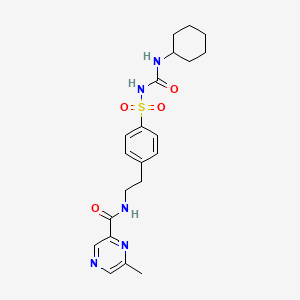
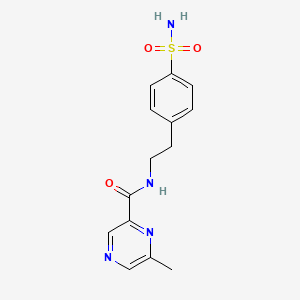

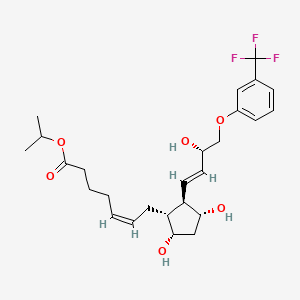
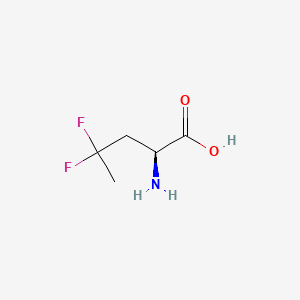
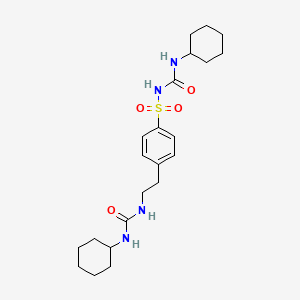
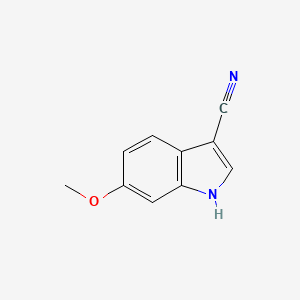
![[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]acetonitrile](/img/structure/B585547.png)
![4H-Benzo[4,5]imidazo[1,2-d][1,4]oxazocine](/img/structure/B585549.png)
